Methysticin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methysticin is typically prepared from the root of the Piper methysticum plant. The traditional method involves grinding the roots into a fine powder, which is then mixed with water or coconut milk to create a beverage . Industrial production methods may involve more advanced techniques such as extraction using organic solvents to isolate the kavalactones .
Chemical Reactions Analysis
Types of Reactions: Methysticin undergoes various chemical reactions, including hydroxylation, which is a key step in its metabolic pathway . This reaction involves the conversion of kavain, one of the primary kavalactones, to 12-hydroxykavain .
Common Reagents and Conditions: The hydroxylation of kavain typically involves the use of iron porphyrin as a catalyst . Other common reagents include oxygen and hydrogen peroxide, which facilitate the oxidation process .
Major Products: The major products formed from the hydroxylation of kavain include 12-hydroxykavain and other hydroxylated derivatives . These products are crucial for understanding the metabolic processes and potential therapeutic applications of this compound .
Scientific Research Applications
Methysticin has a wide range of scientific research applications. It is primarily studied for its anxiolytic (anxiety-reducing) effects . Research has shown that this compound can be effective in treating mild to moderate anxiety disorders . Additionally, this compound has been explored for its potential anti-inflammatory and anticancer properties . Its neuroprotective effects make it a candidate for treating neuropsychiatric disorders such as depression and stress-induced insomnia .
Mechanism of Action
The primary mechanism of action of Methysticin involves the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . GABA is an inhibitory neurotransmitter that helps to calm the central nervous system and promote relaxation . Kavalactones, the active compounds in this compound, enhance the binding of GABA to its receptors, leading to its anxiolytic and sedative effects . Additionally, this compound may interact with other neurotransmitter systems, including serotonin and dopamine .
Comparison with Similar Compounds
Methysticin is often compared to other natural anxiolytics such as valerian root and passionflower . While all these compounds have calming effects, this compound is unique in its ability to promote relaxation without causing significant sedation . Other similar compounds include kratom, which also has anxiolytic properties but acts on different neurotransmitter systems .
List of Similar Compounds:- Valerian root
- Passionflower
- Kratom
- Gotu Kola
- Jamaica Dogwood
This compound stands out due to its unique kavalactone profile and its long history of use in traditional medicine .
Properties
Molecular Formula |
C15H14O5 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+ |
InChI Key |
GTEXBOVBADJOQH-DUXPYHPUSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 |
Synonyms |
methysticin methysticin, ((E)-(+-))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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